![molecular formula C8H9IN4O B14911973 8-Iodo-2-isopropylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B14911973.png)
8-Iodo-2-isopropylpyrazolo[1,5-d][1,2,4]triazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-7-isopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolotriazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 2-Iodo-7-isopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-7-isopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-iodo-3-isopropylpyrazole with cyanamide in the presence of a base can lead to the formation of the desired compound. The reaction typically requires heating and may involve the use of solvents such as dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of 2-Iodo-7-isopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-7-isopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azido-7-isopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, while oxidation with potassium permanganate can produce an oxidized derivative.
Wissenschaftliche Forschungsanwendungen
2-Iodo-7-isopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It has shown promise in targeting specific enzymes and receptors.
Biological Research: The compound is used in biological assays to study its effects on various biological pathways and processes.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 2-Iodo-7-isopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Iodo-7-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- 2-Iodo-7-ethylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- 2-Iodo-7-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Uniqueness
2-Iodo-7-isopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group can affect the compound’s lipophilicity and binding affinity to molecular targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C8H9IN4O |
|---|---|
Molekulargewicht |
304.09 g/mol |
IUPAC-Name |
2-iodo-7-propan-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C8H9IN4O/c1-4(2)7-10-11-8(14)5-3-6(9)12-13(5)7/h3-4H,1-2H3,(H,11,14) |
InChI-Schlüssel |
OWDUUVJWIRDEGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NNC(=O)C2=CC(=NN21)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


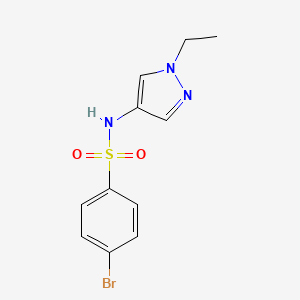
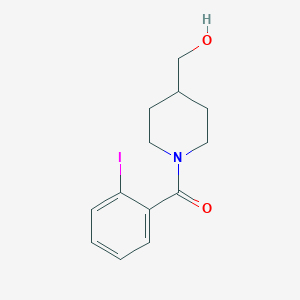
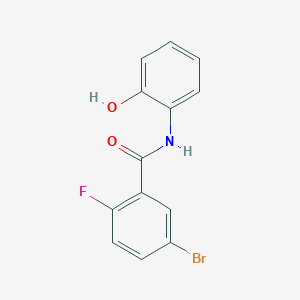
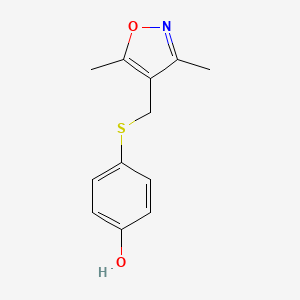


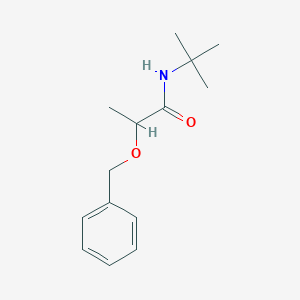

![N'-[1-(4-biphenylyl)ethylidene]benzohydrazide](/img/structure/B14911945.png)
![1-Acetyl-17-(2-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14911953.png)

![Methyl 3-(2-(((4-(((hexyloxy)carbonyl)carbamoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B14911963.png)
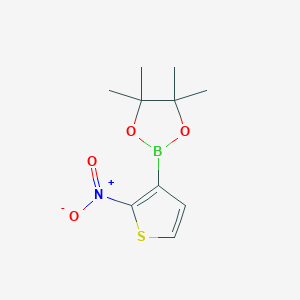
![n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B14911972.png)
